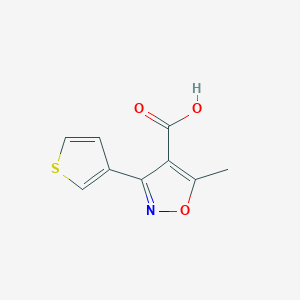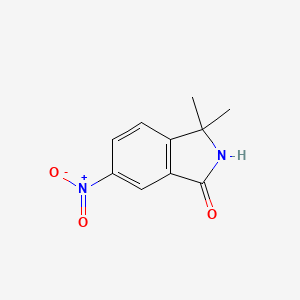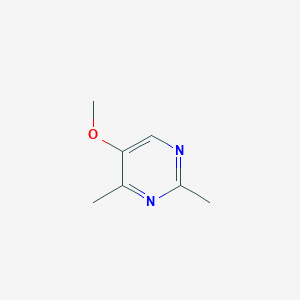![molecular formula C24H32Br2Si B1428644 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole CAS No. 852138-90-0](/img/structure/B1428644.png)
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole
Descripción general
Descripción
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole is a chemical compound with the molecular formula C24H32Br2Si . It has a molecular weight of 508.404 .
Synthesis Analysis
The synthesis of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole involves several precursors including 4,4’-Dibromo-2 and dihexyldichloro . The synthesis process has been documented in the Journal of the American Chemical Society .Molecular Structure Analysis
The molecular structure of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole contains a total of 61 bonds, including 29 non-H bonds, 12 multiple bonds, 10 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3 and a boiling point of 520.8±50.0 °C at 760 mmHg . The flash point is 416.8±25.1 °C . The exact mass is 506.063995 and the LogP is 7.91560 . The vapour pressure is 0.0±1.3 mmHg at 25°C and the index of refraction is 1.581 .Aplicaciones Científicas De Investigación
Organic Solar Cells
The compound has been utilized in organic solar cells. A study by Gupta et al. (2015) demonstrated the use of a derivative of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole as an electron acceptor in organic solar cells, yielding a power conversion efficiency of 1.16% with a high fill factor of 53%. This novel electron acceptor was based on dibenzosilole and naphthalenediimide building blocks, showing excellent solubility and thermal stability (Gupta et al., 2015).
Hole Transporting Material in Solar Cells
Krishna et al. (2016) synthesized a novel small-molecule containing silafluorene with arylamine side groups, based on 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole. When used in perovskite solar cells as a hole transporting material, it achieved a power conversion efficiency of approximately 11%, comparable to current state-of-the-art materials (Krishna et al., 2016).
Photophysical Studies
A study conducted by Hoshi et al. (2000) involved the synthesis of 7-sila-7H-dibenzo[c,g]fluorenes, a derivative of 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole. The photophysical study and calculations suggested significant σ−π conjugation in the LUMO of the compound, indicating potential applications in photophysical research (Hoshi et al., 2000).
Blue Light Emitting Polymers
Chan et al. (2005) developed a blue light emitting polymer using a 2,7-disubstituted dibenzosilole monomer, demonstrating improved efficiency over conventional polyfluorene in light emitting devices. This development opens new possibilities in the field of optoelectronics and display technology (Chan et al., 2005).
Propiedades
IUPAC Name |
3,7-dibromo-5,5-dihexylbenzo[b][1]benzosilole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32Br2Si/c1-3-5-7-9-15-27(16-10-8-6-4-2)23-17-19(25)11-13-21(23)22-14-12-20(26)18-24(22)27/h11-14,17-18H,3-10,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCCMCWBSKYLLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[Si]1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Br2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730788 | |
| Record name | 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole | |
CAS RN |
852138-90-0 | |
| Record name | 2,7-Dibromo-9,9-dihexyl-9H-9-silafluorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852138-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1428564.png)


![1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1428567.png)



![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)
![(3-Oxabicyclo[3.1.0]hexan-1-yl)methanol](/img/structure/B1428578.png)



